molecular formula C14H17NO4 B11741927 (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one

(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B11741927
M. Wt: 263.29 g/mol
InChI Key: KAVBTTIIAFQRLE-ZDUSSCGKSA-N
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Description

(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic compound with potential applications in various fields of scientific research. The compound’s unique structure, featuring a spiro linkage and a phenylamino group, makes it an interesting subject for studies in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylamino group. One common method involves the reaction of a suitable diol with a phenylamine derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves the inhibition of specific enzymes, such as chitin synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of chitin, a crucial component of fungal cell walls. This inhibition leads to the disruption of fungal growth and proliferation .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(7S)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m0/s1

InChI Key

KAVBTTIIAFQRLE-ZDUSSCGKSA-N

Isomeric SMILES

C1CC2(C[C@@H](C1=O)ONC3=CC=CC=C3)OCCO2

Canonical SMILES

C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2

Origin of Product

United States

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